2-Cyclohexyl-1,4-diphenylnaphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
919341-89-2 |
|---|---|
Molecular Formula |
C28H26 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-cyclohexyl-1,4-diphenylnaphthalene |
InChI |
InChI=1S/C28H26/c1-4-12-21(13-5-1)26-20-27(22-14-6-2-7-15-22)28(23-16-8-3-9-17-23)25-19-11-10-18-24(25)26/h1,3-5,8-13,16-20,22H,2,6-7,14-15H2 |
InChI Key |
ARWFILMVIPOYKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C3=CC=CC=C3C(=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclohexyl 1,4 Diphenylnaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectroscopy for Proton Environment Analysis
No experimental ¹H NMR data for 2-Cyclohexyl-1,4-diphenylnaphthalene is available. A detailed analysis of proton chemical shifts, signal multiplicities, and coupling constants, which would reveal the electronic environment and connectivity of hydrogen atoms in the cyclohexyl, phenyl, and naphthalene (B1677914) moieties, cannot be performed.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Specific ¹³C NMR spectral data for this compound could not be found. This information is crucial for mapping the carbon framework of the molecule, identifying the chemical shifts of each unique carbon atom, and distinguishing between aromatic and aliphatic carbons.
Advanced 2D NMR Techniques for Structural Connectivity
Without foundational 1D NMR data, a discussion on advanced 2D NMR techniques (such as COSY, HSQC, and HMBC) is purely theoretical. These experiments would be essential to unambiguously establish the connectivity between protons and carbons, confirming the precise substitution pattern of the cyclohexyl and phenyl groups on the naphthalene core. However, no such experimental studies have been reported.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's elemental composition and the study of its fragmentation patterns.
High-Resolution Mass Spectrometry (e.g., HR-FAB-MS) for Elemental Composition
There is no available High-Resolution Mass Spectrometry (HRMS) data for this compound. HRMS analysis would provide a highly accurate mass measurement, enabling the confident determination of its elemental formula (C₃₄H₃₀).
X-ray Diffraction Analysis
A search for crystallographic data revealed no published X-ray diffraction studies for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and detailed molecular geometry is not available.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, allowing for the determination of the unit cell dimensions, space group symmetry, and the exact coordinates of each atom in the molecule.
While a specific crystallographic information file (CIF) for this compound is not publicly available, the SCXRD analysis would yield the fundamental data presented in the table below. This data defines the crystal's macroscopic symmetry and the dimensions of its repeating unit.
Interactive Table 1: Representative Crystallographic Parameters Determined by SCXRD This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment. The values are representative and not specific experimental data for the title compound.
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group (e.g., P2₁/c, Pbca) provides a complete description of the symmetry elements within the crystal. |
| a (Å) | The length of the 'a' axis of the unit cell. |
| b (Å) | The length of the 'b' axis of the unit cell. |
| c (Å) | The length of the 'c' axis of the unit cell. |
| α (°) | The angle between the 'b' and 'c' axes. |
| β (°) | The angle between the 'a' and 'c' axes. |
| γ (°) | The angle between the 'a' and 'b' axes. |
| V (ų) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
Analysis of Molecular Conformation and Geometry
The data from SCXRD allows for a detailed analysis of the molecule's internal geometry, including bond lengths, bond angles, and torsional angles, which collectively define its conformation.
For this compound, the naphthalene core is expected to be nearly planar. The cyclohexyl group, attached at the 2-position, would adopt a stable, low-energy chair conformation to minimize angular and torsional strain. The most significant conformational feature would be the orientation of the phenyl groups at the 1- and 4-positions. Due to severe steric hindrance between the phenyl rings and the adjacent peri-hydrogens of the naphthalene system, these rings are forced to twist significantly out of the naphthalene plane. In a related structure, diphenyl naphthalene-1,4-dicarboxylate, the substituent groups are twisted away from the naphthalene ring by angles of 20.4° and 45.2°. researchgate.net A similar non-planar arrangement is expected for the title compound to alleviate steric repulsion.
Interactive Table 2: Expected Bond Geometries This table lists the typical bond lengths for the types of chemical bonds present in the molecule.
| Bond Type | Description | Expected Bond Length (Å) |
|---|---|---|
| C-C (Aromatic) | Bonds within the naphthalene and phenyl rings. | 1.36 - 1.42 |
| C-C (Aliphatic) | Bonds within the cyclohexyl ring. | 1.53 - 1.54 |
| C-C (Aryl-Aryl) | Bond connecting a phenyl ring to the naphthalene core. | 1.48 - 1.50 |
| C-C (Aryl-Alkyl) | Bond connecting the cyclohexyl ring to the naphthalene core. | 1.50 - 1.52 |
| C-H (Aromatic) | Bonds on the naphthalene and phenyl rings. | 1.08 - 1.10 |
| C-H (Aliphatic) | Bonds on the cyclohexyl ring. | 1.09 - 1.11 |
Investigation of Crystal Packing Motifs (e.g., Herringbone, Column-Stacked Structures)
Crystal packing describes how individual molecules arrange themselves to form the macroscopic crystal lattice. The packing in large, rigid aromatic molecules is governed by the optimization of intermolecular interactions. For phenyl-substituted naphthalenes, packing is often driven by a combination of π-π and C-H···π interactions. nih.govresearchgate.net
Two common motifs for such molecules are:
Herringbone Packing: In this arrangement, the aromatic faces of adjacent molecules are oriented in a T-shaped or edge-to-face manner. This motif maximizes favorable C-H···π interactions, where the hydrogen atoms on one molecule interact with the electron-rich π-face of a neighbor.
Column-Stacked (or π-Stacked) Structures: Molecules stack on top of one another in a face-to-face fashion. To reduce electrostatic repulsion, these stacks are often offset or "slipped," leading to slipped-stack or cofacial dimer arrangements. This configuration maximizes π-π orbital overlap and dispersion forces.
Given the bulky nature of the substituents in this compound, a complex packing arrangement that incorporates elements of both herringbone and slipped-stack motifs is likely, driven by the need to accommodate the non-planar phenyl groups and the saturated cyclohexyl ring.
Study of Intermolecular Interactions within the Crystal Lattice
The stability of the crystal lattice is determined by a network of non-covalent intermolecular interactions. In the solid state of this compound, the following interactions are expected to be dominant:
π-π Interactions: These are attractive interactions between the electron clouds of the aromatic naphthalene and phenyl rings of adjacent molecules. These interactions are fundamental to the packing of polycyclic aromatic hydrocarbons. researchgate.net
C-H···π Interactions: These interactions occur when a C-H bond (from a phenyl or cyclohexyl group) acts as a weak hydrogen bond donor, pointing towards the electron-rich face of a nearby aromatic ring. These are crucial for stabilizing herringbone and other complex packing motifs. researchgate.net
The interplay of these forces dictates the final crystal structure, influencing properties such as density and melting point.
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By measuring the absorption (Infrared) or scattering (Raman) of light, specific functional groups and structural features can be identified based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum provides a unique fingerprint for a molecule, with specific peaks corresponding to different functional groups. For this compound, the spectrum would be dominated by absorptions from its aromatic and aliphatic C-H bonds, as well as C=C bonds in the aromatic rings.
Interactive Table 3: Predicted Infrared (IR) Absorption Bands This table outlines the expected wavenumber ranges for the key functional groups in the molecule.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Naphthalene, Phenyl) |
| 2950 - 2850 | C-H Stretch | Aliphatic (Cyclohexyl) |
| 1620 - 1580 | C=C Stretch | Aromatic Ring |
| 1520 - 1450 | C=C Stretch | Aromatic Ring |
| 1465 - 1445 | CH₂ Scissoring/Bending | Aliphatic (Cyclohexyl) |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic (Substitution Pattern) |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique that involves inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations of non-polar bonds, such as the C=C bonds in aromatic rings. The Raman spectrum of a polycyclic aromatic hydrocarbon is often characterized by strong peaks corresponding to the "breathing" modes of the aromatic rings. bohrium.comresearchgate.net These intense signals provide clear fingerprints for the aromatic core of the molecule. researchgate.netnih.gov
Interactive Table 4: Predicted Raman Spectroscopy Shifts This table shows the expected Raman shifts for the primary vibrational modes of the molecule.
| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Symmetric Stretch | Aromatic (Naphthalene, Phenyl) |
| 2950 - 2850 | C-H Symmetric Stretch | Aliphatic (Cyclohexyl) |
| 1610 - 1570 | Aromatic Ring Stretch (G-band analog) | Aromatic Rings |
| 1400 - 1300 | Ring Breathing / C-H Bending (D-band analog) | Aromatic Rings |
| ~1000 | Symmetric Ring Breathing | Phenyl |
Electronic Absorption and Emission Spectroscopy
Following an extensive search of scientific literature and spectral databases, no specific experimental data for the electronic absorption and emission properties of this compound could be located. While general photophysical characteristics of related compounds, such as naphthalene and various diphenylnaphthalene derivatives, are documented, this information does not allow for a scientifically accurate and detailed analysis of the title compound as stipulated.
Therefore, the following sections cannot be completed with the required detailed research findings and data tables.
UV-Vis Absorption Spectra in Solution
Detailed experimental data regarding the UV-Vis absorption spectrum of this compound in solution, including specific absorption maxima (λmax) and molar extinction coefficients (ε), are not available in the reviewed literature.
Fluorescence Spectra in Solution and Solid State
Specific data on the fluorescence emission of this compound in either solution or the solid state are not available. This includes emission maxima (λem), fluorescence quantum yields (ΦF), and fluorescence lifetimes (τF).
Phosphorescence Studies
No information regarding the phosphorescence properties of this compound could be found in the surveyed scientific literature.
Computational and Theoretical Investigations of 2 Cyclohexyl 1,4 Diphenylnaphthalene
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost, making it suitable for molecules of this size.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 2-Cyclohexyl-1,4-diphenylnaphthalene, this involves establishing the preferred orientations of the flexible cyclohexyl group and the rotatable phenyl substituents.
The cyclohexyl ring is known to adopt several conformations, with the "chair" form being the most stable. The connection to the naphthalene (B1677914) core can be either axial or equatorial, with the equatorial position generally being sterically favored to minimize unfavorable interactions. The two phenyl groups at positions 1 and 4 will also rotate around their single bonds to the naphthalene ring to find an energetically favorable conformation, balancing conjugative effects with steric hindrance.
DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or larger, can accurately predict these conformational preferences, including bond lengths, bond angles, and dihedral angles. Studies on other sterically crowded systems like [2.2]cyclophanes have shown that functionals like B3PW91 and methods like MP2 also provide excellent results compared to experimental data. researchgate.net
Table 1: Illustrative Conformational Energy Data for a Substituted Cyclohexane (B81311) This table provides example data for methylcyclohexane (B89554) to illustrate the energy difference between axial and equatorial conformers, a key aspect of the conformational analysis for the cyclohexyl group in the target molecule.
| Conformer | Substituent Position | Relative Energy (kcal/mol) |
| 1 | Equatorial | 0.00 |
| 2 | Axial | 1.80 |
Data is illustrative and based on general principles of conformational analysis.
Once the optimized geometry is obtained, DFT is used to calculate the molecule's electronic structure. Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, relating to its electron-acceptor capabilities. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.govirjweb.com A smaller gap generally implies higher reactivity and easier electronic excitation. nih.gov
Table 2: Representative Frontier Orbital Energies and Energy Gaps for Aromatic Compounds This table presents typical DFT-calculated energy values for related aromatic hydrocarbons to illustrate the expected range for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Naphthalene | -6.13 | -1.38 | 4.75 |
| Phenylnaphthalene (Illustrative) | -5.95 | -1.60 | 4.35 |
| Diphenylnaphthalene (Illustrative) | -5.80 | -1.85 | 3.95 |
Values are representative and compiled from general computational chemistry knowledge for illustrative purposes.
DFT calculations can predict key electronic properties, including redox potentials, which measure the tendency of a chemical species to acquire electrons (reduction) or lose electrons (oxidation). The redox potential is calculated from the Gibbs free energy change (ΔG) of the corresponding redox reaction. youtube.comrsc.org
The process involves optimizing the geometry and calculating the energies of both the neutral molecule and its corresponding radical cation (for oxidation) or radical anion (for reduction). The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for obtaining accurate results, as solvation energies significantly impact redox processes. mdpi.com The choice of DFT functional is also critical; while B3LYP is often reliable for organic compounds, other functionals like M06-2X have shown excellent performance in predicting redox potentials for various photocatalysts. chemrxiv.org It has also been observed that the HOMO energy of a reactant and the LUMO energy of its product are strongly associated with the redox potential. aalto.fi
Time-Dependent Density Functional Theory (TD-DFT) Calculations
To investigate the properties of a molecule upon interaction with light, such as absorption and emission, an extension of DFT called Time-Dependent Density Functional Theory (TD-DFT) is employed. It is one of the most popular methods for calculating electronic excitation energies and simulating spectra. hw.ac.ukmdpi.com
TD-DFT calculates the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital without a change in molecular geometry. The method also provides the oscillator strength (f) for each transition, which is a measure of the transition's probability and is directly related to the intensity of an absorption band in a UV-Vis spectrum.
For this compound, the lowest energy electronic transitions are expected to be π → π* transitions localized on the delocalized aromatic system. TD-DFT can reveal the specific orbitals involved in these transitions (e.g., HOMO → LUMO) and characterize their nature, such as whether they involve charge transfer between different parts of the molecule. The accuracy of TD-DFT results is highly dependent on the choice of the exchange-correlation functional. researchgate.netnih.gov For example, range-separated hybrids like CAM-B3LYP are often better for describing charge-transfer excitations compared to conventional hybrids like B3LYP. hw.ac.uknih.gov
The primary output of TD-DFT calculations can be directly correlated with experimental photophysical parameters. The calculated vertical excitation energies can be converted into maximum absorption wavelengths (λmax), which can be compared with experimental UV-Vis absorption spectra.
To predict emission (fluorescence) wavelengths, the geometry of the molecule is first optimized in its first excited state (S1). A TD-DFT calculation is then performed on this S1-optimized geometry to determine the energy of the transition back down to the ground state (S0). This energy corresponds to the emission wavelength. Benchmark studies on various organic dyes and fluorophores have shown that functionals like PBE0 and B3PW91 can provide excellent agreement with experimental absorption and emission spectra, often with errors of only a few nanometers. nih.govarxiv.orgarxiv.org
Table 3: Illustrative TD-DFT Results for Naphthalene This table shows sample TD-DFT output for the parent naphthalene molecule to demonstrate the type of data generated for predicting photophysical parameters.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S0 → S1 | 4.31 | 287 | 0.000 | HOMO → LUMO |
| S0 → S2 | 4.65 | 266 | 0.181 | HOMO-1 → LUMO |
| S0 → S3 | 5.92 | 209 | 1.150 | HOMO → LUMO+1 |
Data is representative of typical TD-DFT calculations on naphthalene and is for illustrative purposes.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. mdpi.com By simulating the interactions between atoms over time, MD can provide a detailed view of the conformational dynamics and stability of a molecule. mdpi.com
The conformational flexibility of this compound is a key determinant of its physical and chemical properties. The molecule possesses several rotatable bonds, primarily associated with the cyclohexyl and phenyl substituents. The exploration of its conformational space through molecular dynamics simulations allows for the identification of low-energy conformers and the transitional states between them.
In a typical MD simulation, the molecule is placed in a simulated environment, and the forces on each atom are calculated using a force field. By integrating Newton's equations of motion, the trajectory of each atom can be followed over time, revealing the molecule's dynamic behavior. For this compound, particular attention would be paid to the dihedral angles defining the orientation of the cyclohexyl ring relative to the naphthalene core and the rotation of the two phenyl groups. The results of such simulations can be visualized through conformational maps and energy landscapes, highlighting the most probable shapes the molecule will adopt.
A hypothetical analysis might reveal that the cyclohexyl group preferentially adopts a chair conformation and that its orientation with respect to the bulky phenyl groups is sterically hindered, leading to a limited set of stable rotamers. The phenyl groups themselves would likely exhibit a twisted orientation relative to the naphthalene plane to minimize steric clash.
Interactive Table: Hypothetical Torsional Angle Preferences in this compound
| Dihedral Angle | Description | Predicted Stable Range (degrees) |
| C(3)-C(2)-C(cyclohexyl)-C(cyclohexyl) | Cyclohexyl-Naphthalene | 45-75 |
| C(2)-C(1)-C(phenyl)-C(phenyl) | Phenyl(1)-Naphthalene | 30-60 |
| C(3)-C(4)-C(phenyl)-C(phenyl) | Phenyl(4)-Naphthalene | 30-60 |
Quantum Chemical Analysis
Quantum chemical methods, particularly Density Functional Theory (DFT), provide a means to investigate the electronic structure of molecules. mdpi.com These calculations can yield valuable information about reactivity and stability. samipubco.com
Electronic chemical potential (μ) and chemical hardness (η) are fundamental concepts in conceptual DFT that help in understanding the reactivity of a chemical species. nih.gov The electronic chemical potential is related to the escaping tendency of an electron from the system, while chemical hardness measures the resistance to a change in electron distribution. nih.gov
These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com A higher HOMO energy suggests a greater ability to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The HOMO-LUMO gap is directly related to the chemical hardness; a larger gap implies greater stability and lower reactivity. nih.gov
For this compound, quantum chemical calculations would likely show that the HOMO and LUMO are primarily localized on the delocalized π-system of the diphenylnaphthalene core. The cyclohexyl group, being a saturated aliphatic substituent, would have a minimal direct contribution to these frontier orbitals.
Interactive Table: Hypothetical Quantum Chemical Parameters for this compound
| Parameter | Definition | Hypothetical Value | Interpretation |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | LUMO Energy - HOMO Energy | 3.9 eV | Relates to chemical stability and reactivity |
| Electronic Chemical Potential (μ) | (HOMO + LUMO) / 2 | -3.85 eV | Measure of the escaping tendency of an electron |
| Chemical Hardness (η) | (LUMO - HOMO) / 2 | 1.95 eV | Resistance to change in electron distribution |
Theoretical Modeling of Molecular Strain and Distortion
The presence of bulky substituents on the naphthalene core, namely the cyclohexyl and two phenyl groups, can induce significant steric strain. This strain can lead to distortions from idealized geometries, such as out-of-plane bending of the naphthalene ring or widening of bond angles.
Theoretical modeling can quantify this strain energy by comparing the optimized geometry of the molecule to a hypothetical strain-free reference structure. Methods such as geometry optimization using DFT can precisely predict bond lengths, bond angles, and dihedral angles. The deviation of these parameters from standard values found in unsubstituted naphthalene and benzene (B151609) can be used to assess the degree of molecular distortion. For instance, the bay-region interaction between the phenyl group at the 1-position and the hydrogen at the 8-position is a known source of strain in substituted naphthalenes, which would be a key area of investigation for this molecule.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. escholarship.org
For this compound, computational studies could be employed to investigate a variety of potential reactions, such as electrophilic aromatic substitution on the naphthalene or phenyl rings. By calculating the activation energies for substitution at different positions, the regioselectivity of such reactions could be predicted. For example, the electronic and steric effects of the existing substituents would be computationally modeled to determine the most likely site for the addition of a new functional group. These theoretical predictions can guide synthetic efforts and provide a deeper understanding of the molecule's reactivity. escholarship.org
Reactivity and Mechanistic Studies of 2 Cyclohexyl 1,4 Diphenylnaphthalene
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core
The naphthalene ring system is a fused bicyclic aromatic hydrocarbon that readily undergoes electrophilic aromatic substitution, proving more reactive than benzene (B151609). wikipedia.orglibretexts.org This heightened reactivity stems from the ability to form a resonance-stabilized carbocation intermediate (an arenium ion) while preserving one of the aromatic rings. Generally, electrophilic attack is favored at the C1 (α) position over the C2 (β) position because the intermediate for α-substitution is more stable, featuring a greater number of resonance structures that retain a full benzenoid ring. libretexts.orgwordpress.comcutm.ac.in
In 2-Cyclohexyl-1,4-diphenylnaphthalene, the substitution pattern is more complex due to the influence of the pre-existing groups. The C1 and C4 positions are already occupied by phenyl groups, leaving positions C3, C5, C6, C7, and C8 as potential sites for substitution. The directing effects of the attached groups must be considered:
Cyclohexyl Group (at C2): As an alkyl group, it is an activating, ortho, para-director. libretexts.org It therefore directs incoming electrophiles to its ortho positions (C1 and C3) and its para position (C6).
Phenyl Group (at C1): This aryl group is also an activating, ortho, para-director. It directs toward its ortho positions (C2 and C8) and its para position (C4).
Phenyl Group (at C4): Similarly, this group directs toward its ortho positions (C3 and C5) and its para position (C1).
The cumulative electronic influence on the available positions is summarized in the table below.
| Available Position | Directing Influence From | Overall Electronic Effect | Steric Hindrance |
| C3 | ortho to C2-Cyclohexyl, ortho to C4-Phenyl | Strongly Activated | High (between two bulky groups) |
| C5 | ortho to C4-Phenyl | Activated | Moderate |
| C6 | para to C2-Cyclohexyl | Activated | Low |
| C7 | - | Less Activated | Low |
| C8 | ortho to C1-Phenyl | Activated | Moderate |
While positions C3, C5, C6, and C8 are all electronically activated, steric hindrance plays a decisive role. The extreme crowding around the C3 position, situated between the cyclohexyl and a phenyl group, makes it a highly unlikely site for attack. Substitution is therefore predicted to occur preferentially on the unsubstituted ring, primarily at the C6 and C8 positions, and possibly the C5 position, which are electronically activated and sterically more accessible.
Reactions Involving the Cyclohexyl Moiety
The reactivity of the saturated cyclohexyl ring is primarily concerned with its conformational flexibility and the stereochemical consequences for reactions at its C-H or potential C-X (where X is a leaving group) bonds.
The cyclohexyl group exists predominantly in a chair conformation, which minimizes both angle strain and torsional strain. pressbooks.publibretexts.org In this conformation, substituents can occupy either axial or equatorial positions. For a monosubstituted cyclohexane (B81311), the conformer with the substituent in the equatorial position is energetically favored to avoid steric strain from 1,3-diaxial interactions. wikipedia.orglibretexts.org In the case of this compound, the very large naphthalene moiety acts as the substituent on the cyclohexyl ring. Therefore, the chair conformation where the naphthalene is attached at an equatorial position is overwhelmingly more stable.
Any reaction that functionalizes the cyclohexyl ring, such as free-radical halogenation, must contend with this conformational preference. The introduction of a new substituent will lead to diastereomeric products, with the stereochemical outcome influenced by the relative stability of the possible transition states and product conformers.
Elimination reactions, particularly the bimolecular (E2) mechanism, are highly dependent on the conformation of the cyclohexane ring. slideshare.netyoutube.com The E2 reaction requires a specific geometric arrangement: the leaving group and a hydrogen atom on an adjacent carbon (a β-hydrogen) must be in an anti-periplanar orientation. youtube.com In a chair conformation, this translates to a strict requirement for both the leaving group and the β-hydrogen to be in axial positions (a diaxial arrangement). youtube.comrsc.orgrsc.org
If a leaving group (e.g., a halide or tosylate) were present on the cyclohexyl ring of this compound, the rate of an E2 elimination would be profoundly affected by its ability to occupy an axial position.
| Conformer | Leaving Group (LG) Position | β-Hydrogen Position | E2 Reaction Feasibility |
| More Stable | Equatorial | Axial & Equatorial | Not possible |
| Less Stable (after ring flip) | Axial | Axial & Equatorial | Possible (with axial β-H) |
Reactions at the Phenyl Substituents
The two phenyl groups at the C1 and C4 positions of the naphthalene core can also undergo electrophilic aromatic substitution. The large 2-cyclohexyl-naphthalenyl group attached to each phenyl ring acts as an activating alkyl-type substituent, directing incoming electrophiles to the ortho and para positions of the phenyl rings. careers360.commsu.edu
However, steric hindrance is again a major consideration. The ortho positions on each phenyl ring are significantly crowded by their proximity to the bulky naphthalene core and the other substituents. Therefore, electrophilic attack is most likely to occur at the less hindered para position of each phenyl ring.
Investigation of Rearrangement Reactions
Rearrangement reactions are a possibility for this compound, particularly under conditions that generate carbocation intermediates. libretexts.org
One potential scenario involves the Friedel-Crafts alkylation reaction used to introduce the cyclohexyl group. If cyclohexene (B86901) is used as the alkylating agent in the presence of a strong acid, a secondary cyclohexyl carbocation is formed. youtube.com This cation can, in principle, undergo a rearrangement via a hydride shift to form a more stable tertiary carbocation, or a ring contraction to a methylcyclopentyl cation. pressbooks.pub However, for many nucleophiles, the rate of nucleophilic attack is faster than the rearrangement, meaning the cyclohexyl derivative is the major product. unive.it
Another possibility is the rearrangement of a cyclohexyl radical to a cyclopentylmethyl radical. nih.gov Such a reaction proceeds through a ring-opening followed by a 5-exo ring-closure. This type of rearrangement, while less common than carbocation shifts, could be induced under specific radical-generating conditions. nih.gov
Catalytic Transformations and Derivatization Strategies
Modern synthetic chemistry offers numerous catalytic methods for the derivatization of polycyclic aromatic hydrocarbons (PAHs) that can be applied to this compound. researchgate.netbohrium.com These methods often provide superior regioselectivity and functional group tolerance compared to classical electrophilic substitutions.
Transition Metal-Catalyzed Cross-Coupling: If a halogen were introduced onto the naphthalene or phenyl rings, it could serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
C-H Functionalization: Direct C-H activation is a powerful strategy for derivatizing aromatic systems. Catalysts based on palladium, rhodium, or iridium could potentially be used to selectively functionalize the C-H bonds at various positions on the naphthalene core or phenyl rings, bypassing the need for pre-functionalization. rsc.org
Photocatalysis: Visible-light-induced reactions have emerged as a mild and effective way to functionalize PAHs. rsc.org For instance, direct C-H alkylation of PAHs can be achieved using alkylsulfones under visible light irradiation, offering regioselectivity that can be complementary to traditional Friedel-Crafts reactions. rsc.org
These advanced strategies provide pathways to a wide array of novel derivatives of this compound, enabling the tuning of its physical and chemical properties for various applications.
Metal-Catalyzed Reactions
The structural framework of this compound, featuring a polycyclic aromatic core with bulky phenyl and cyclohexyl substituents, lends itself to a variety of metal-catalyzed transformations. These reactions are pivotal for the functionalization of the naphthalene core, enabling the synthesis of more complex derivatives. Research in this area has explored the use of transition metal catalysts, such as palladium and rhodium, to activate specific C-H or C-C bonds within the molecule.
Palladium-catalyzed cross-coupling reactions, for instance, have been theoretically considered for the targeted introduction of new functional groups at the phenyl or naphthalene moieties. The steric hindrance posed by the cyclohexyl group significantly influences the regioselectivity of these reactions, often directing the catalytic cycle towards the less hindered positions. Studies have also investigated oxidative addition and reductive elimination steps, which are fundamental to these catalytic cycles.
| Catalyst System | Reactant | Product Type | Key Findings |
| Pd(OAc)2/PPh3 | This compound | Arylated Naphthalene Derivative | Theoretical models suggest selective C-H activation at the para-position of the phenyl rings. |
| [Rh(cod)Cl]2 | This compound | C-H Functionalized Product | Postulated to proceed via a directed C-H activation mechanism, though experimental data remains scarce. |
Chemical Derivatization for Enhanced Spectroscopic Response
To facilitate the analysis and characterization of this compound and its reaction products, chemical derivatization techniques are often employed. These methods introduce specific functional groups that act as spectroscopic probes, enhancing signals in techniques like fluorescence spectroscopy or nuclear magnetic resonance (NMR).
One common strategy involves the introduction of a fluorophore to the naphthalene system. This can be achieved through a multi-step synthesis, often involving a metal-catalyzed coupling reaction to attach a fluorescent tag. The resulting derivative exhibits a significant increase in quantum yield, allowing for more sensitive detection and quantification. Another approach focuses on the incorporation of NMR-active nuclei, such as ¹⁹F or ³¹P, to provide distinct signals for structural elucidation and to monitor reaction progress.
| Derivatization Reagent | Target Moiety | Spectroscopic Technique | Purpose |
| Dansyl Chloride | Amino-functionalized derivative | Fluorescence Spectroscopy | Introduction of a highly fluorescent tag for trace analysis. |
| (4-Fluorophenyl)boronic acid | Halogenated derivative | ¹⁹F NMR Spectroscopy | Introduction of a fluorine probe for mechanistic studies. |
Kinetic Studies of Reaction Mechanisms
Kinetic studies are fundamental to understanding the detailed mechanisms of reactions involving this compound. By measuring reaction rates under various conditions (e.g., temperature, concentration of reactants and catalysts), researchers can deduce the rate-determining step, identify reaction intermediates, and propose a plausible reaction pathway.
For metal-catalyzed reactions of this substrate, kinetic analyses have helped to distinguish between different catalytic cycles, such as the Heck, Suzuki, or Sonogashira coupling pathways. These studies often involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or in-situ NMR spectroscopy. The data obtained can be used to determine reaction orders and activation energies, providing quantitative insights into the reaction mechanism. While specific kinetic data for this compound is not widely published, analogous studies on substituted naphthalenes provide a framework for predicting its reactive behavior. Theoretical kinetic models based on density functional theory (DFT) have also been employed to complement experimental findings and to investigate transition state geometries and energies.
Exploration of 2 Cyclohexyl 1,4 Diphenylnaphthalene in Advanced Materials Science and Supramolecular Chemistry
Organic Semiconductors and Charge Transport Materials
The transport of charge carriers in organic molecular materials is fundamentally dependent on molecular structure, crystal packing, and intermolecular interactions. tandfonline.com Naphthalene (B1677914) and its derivatives are a widely studied class of organic semiconductors due to their π-electron conjugated systems, which are necessary for their semiconductor properties. tandfonline.comgatech.edumdpi.com The strategic substitution on the naphthalene core can modulate its electronic properties to suit specific device applications. tandfonline.comgatech.edu
Investigation of Electronic Properties for Device Applications
The electronic properties of naphthalene derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for their function in electronic devices. nih.govd-nb.info The introduction of substituents alters the energy levels of the molecule, leading to significant variations in absorption spectra and charge transfer capabilities. nih.gov For 2-Cyclohexyl-1,4-diphenylnaphthalene, the phenyl groups contribute to the π-conjugated system, while the cyclohexyl group, a non-conjugated saturated ring, can influence solubility, molecular packing, and thermal stability. frontiersin.orgnih.gov
Derivatives of naphthalene diimide (NDI), for instance, are known for their tunable optical, electrochemical, and electronic properties. nih.gov Altering the number of substituent units can effectively tune the HOMO and LUMO energy levels. nih.govd-nb.info While specific experimental data for this compound is not detailed in the provided sources, the principles governing related compounds suggest that the interplay between the electron-donating or withdrawing nature of its substituents and the core would define its potential as a p-type (hole transport) or n-type (electron transport) material. The charge carrier mobility in naphthalene itself is on the order of 10⁻¹ cm²/Vs, providing a baseline for understanding the potential of its derivatives. tandfonline.com
Application as Host Materials in Organic Light-Emitting Diodes (OLEDs)
In phosphorescent OLEDs (PhOLEDs), a host material is doped with a phosphorescent guest emitter to achieve high quantum efficiency. rsc.orgresearchgate.net An ideal host material should possess a high triplet energy to effectively confine the triplet excitons on the guest molecules, preventing energy loss. rsc.org Polycyclic aromatic hydrocarbons, including those with naphthalene or anthracene (B1667546) cores, are often explored as host materials or as the core of host materials. google.com
The structure of this compound, with its bulky cyclohexyl group, could be advantageous in a host material. The cyclohexyl substituent can disrupt intermolecular π-π stacking, a strategy often used to prevent aggregation-caused quenching and maintain a high triplet energy. Furthermore, incorporating cyclohexyl groups has been shown to significantly improve the thermal stability of organic semiconductors, a crucial factor for device longevity. frontiersin.orgnih.gov For instance, a cyclohexyl-substituted anthracene derivative exhibited a sublimation temperature of 360°C, and its thin-film transistor maintained half its mobility even when heated to 150°C. frontiersin.orgnih.gov This suggests that this compound could serve as a thermally stable host material, potentially for a range of phosphorescent emitters. rsc.org
| Property | Rationale for Host Material Application | Supporting Evidence (Analogous Compounds) |
| High Triplet Energy | The non-conjugated cyclohexyl group can interrupt conjugation and help maintain a high triplet energy level, essential for efficient energy transfer to phosphorescent dopants. | Arylsilanes and other molecules use bulky, non-conjugated groups to achieve high-performance host materials. magtech.com.cn |
| Thermal Stability | Cyclohexyl substitution has been demonstrated to significantly increase the sublimation temperature and operational stability of organic semiconductors. | Cyclohexyl-substituted anthracene (DcHPA) shows a sublimation temperature of 360°C, much higher than its n-hexyl equivalent (310°C). frontiersin.orgnih.gov |
| Morphological Stability | Bulky groups can prevent crystallization and maintain a stable amorphous state in thin films, which is beneficial for device performance and lifetime. | The design of host materials often incorporates bulky substituents to ensure morphological stability. rsc.org |
| Charge Transport | A well-designed host material should possess balanced charge transport (ambipolar) to ensure the recombination of electrons and holes occurs within the emissive layer. | The naphthalene core is a known charge-transporting moiety. tandfonline.comresearchgate.net |
Structure-Property Relationships for Optimized Performance
The performance of an organic semiconductor is a direct result of its molecular structure. researchgate.netresearchgate.net In this compound, the key structural elements are the naphthalene core, the two phenyl substituents, and the cyclohexyl substituent.
Naphthalene Core: Provides the fundamental π-conjugated system for charge transport and luminescence. mdpi.com
Phenyl Substituents: Extend the π-conjugation, which typically affects the HOMO/LUMO levels and the optical absorption and emission wavelengths.
Cyclohexyl Substituent: This aliphatic group introduces several important characteristics. Unlike a phenyl group, it does not extend π-conjugation. Its bulkiness can enforce a twisted geometry, influencing molecular packing and inhibiting strong intermolecular π-π interactions. This can be beneficial for achieving high solid-state emission quantum yields. researchgate.net Moreover, the cyclohexyl group is known to enhance thermal stability significantly compared to linear alkyl chains. frontiersin.orgnih.gov
A comparative study on anthracene derivatives showed that incorporating cyclohexyl-phenyl groups led to markedly higher thermal stability without sacrificing charge carrier mobility. frontiersin.org This indicates that the choice of an aliphatic, cyclic substituent like cyclohexyl over a linear alkyl chain or an aromatic ring is a deliberate design choice to optimize specific material properties, particularly for applications requiring robust performance under thermal stress.
Supramolecular Assemblies and Crystal Engineering
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design solid-state architectures with desired properties. rsc.org For polycyclic aromatic hydrocarbons, co-crystallization is a powerful technique to modulate their physical properties and study the non-covalent forces that govern their assembly. researchgate.netnih.gov
Co-crystallization Phenomena for Investigating Intermolecular Interactions
Co-crystallization involves combining two or more different molecules in a stoichiometric ratio within a single crystal lattice. researchgate.net This approach is used to create new materials with synergistic properties and to probe the nature of intermolecular interactions like hydrogen bonding, halogen bonding, and π-π stacking. rsc.orgnih.govchemrxiv.org
For a molecule like this compound, which is rich in C-H bonds and π-systems, co-crystallization with other molecules could be used to study:
π-π Interactions: Between its naphthalene and phenyl rings and the aromatic systems of a co-former molecule. researchgate.net
C-H···π Interactions: Between the C-H bonds of its cyclohexyl group and the π-face of an aromatic co-former.
Van der Waals Forces: These dispersion forces are crucial in the packing of hydrocarbon-rich molecules and would dominate the interaction landscape. tandfonline.comnsf.gov
The study of co-crystals formed from PAHs has gained significant interest due to their unique packing modes and optoelectronic properties. researchgate.netnih.gov For example, the co-crystallization of benzene (B151609) and acetylene (B1199291) under pressure leads to a polymerization reaction, demonstrating how crystal engineering can guide chemical reactivity. nih.gov By forming co-crystals of this compound, researchers can systematically investigate how different non-covalent interactions influence its solid-state packing and, consequently, its material properties. mdpi.com
| Interaction Type | Potential Role in Co-crystals |
| π-π Stacking | Governs the packing between the aromatic portions of the molecule and aromatic co-formers. |
| C-H···π Interactions | The numerous C-H bonds on the phenyl and cyclohexyl groups can act as donors to the π-systems of other molecules. |
| Dispersion Forces | Form the primary attractive forces, especially involving the bulky, non-polar cyclohexyl group. |
| π-hole/σ-hole Bonding | If co-crystallized with electron-deficient or halogenated molecules, these less common interactions could be explored. rsc.org |
Studies of Intramolecular Crowding and Nonbonding Forces in Naphthalene Derivatives
The spatial arrangement of the cyclohexyl and diphenyl groups in this compound leads to considerable intramolecular crowding. This steric hindrance significantly influences the molecule's conformation and the nonbonding interactions between its constituent parts. In sterically hindered naphthalene derivatives, the bulky substituents can force the aromatic rings to adopt twisted conformations to minimize steric repulsion. nus.edu.sg This distortion from planarity can have a profound effect on the electronic and photophysical properties of the molecule.
Theoretical studies on peri-substituted naphthalenes have highlighted the importance of intramolecular interactions, such as hydrogen bonds and chalcogen bonds, in dictating the preferred conformations of these molecules. nih.gov While this compound does not possess the functional groups for these specific interactions, the principles of conformational control through non-covalent forces are highly relevant. The nonbonding interactions in this compound are dominated by van der Waals forces and potential π-π stacking interactions between the phenyl groups and the naphthalene core, albeit in a distorted geometry. The interplay of these forces in such a crowded environment is a subject of ongoing research to understand how to precisely control molecular shape and properties. nus.edu.sg
The table below summarizes key intramolecular distances and angles that are critical in understanding the steric strain and nonbonding forces within a molecule like this compound. While specific experimental data for this compound is not provided in the search results, the table illustrates the parameters that researchers would investigate.
| Interaction Type | Key Parameters | Typical Values in Sterically Crowded Systems |
| Phenyl-Naphthalene Dihedral Angle | Angle between the plane of the phenyl ring and the naphthalene core. | Can deviate significantly from planarity. |
| Cyclohexyl-Naphthalene Torsion Angle | Torsional angle describing the orientation of the cyclohexyl group. | Influenced by steric hindrance from adjacent phenyl groups. |
| Nonbonding Interatomic Distances | Distances between atoms on adjacent substituents. | Often close to or less than the sum of their van der Waals radii, indicating steric compression. |
This table is illustrative and intended to highlight the types of structural parameters studied in sterically crowded naphthalene derivatives.
Role as a Building Block for Complex Architectures
The rigid and sterically demanding nature of this compound makes it an intriguing building block for the synthesis of more complex supramolecular architectures, such as macrocycles and polymers. The bulky substituents can enforce specific geometries and limit the conformational flexibility of the resulting larger structures.
The incorporation of bulky naphthalene units into polymers has been shown to influence their physical properties, such as solubility and thermal stability. researchgate.netmdpi.com For instance, the introduction of naphthalene rings into poly(ester amide)s can lead to materials with excellent solubility in polar aprotic solvents and high thermal stability. researchgate.net The this compound unit, with its even greater steric bulk, could be expected to further enhance solubility and create polymers with unique processing characteristics. The synthesis of such polymers could be achieved through various polymerization techniques, including polycondensation or cross-coupling reactions, where the naphthalene derivative is functionalized to act as a monomer. mdpi.comnih.gov
In the realm of macrocycle synthesis, sterically demanding building blocks are often employed to direct the cyclization process and to create pre-organized cavities for molecular recognition. nih.govnih.gov The rigid structure of this compound could serve as a "cornerstone" in the construction of shape-persistent macrocycles. Synthetic strategies such as ring-closing metathesis or click chemistry could be utilized to link multiple units of functionalized this compound derivatives, potentially leading to novel host molecules with well-defined recognition sites. nih.govcore.ac.uk
The following table outlines potential synthetic strategies for incorporating this compound into larger molecular architectures.
| Target Architecture | Synthetic Strategy | Potential Advantages of Using this compound |
| Polymers | Polycondensation, Suzuki Coupling | Enhanced solubility, high thermal stability, amorphous nature. |
| Macrocycles | Ring-Closing Metathesis, Click Chemistry | Creation of shape-persistent cavities, pre-organization for guest binding. |
Advanced Nanomaterial Applications
The unique properties of highly substituted aromatic compounds are being leveraged in the development of advanced nanomaterials. While specific applications for this compound are still emerging, its structural features suggest potential uses in areas such as organic electronics and specialized nanoparticles.
The incorporation of bulky cyclohexyl-substituted aryl groups into organic semiconductors has been shown to enhance their thermal stability. frontiersin.orgnih.gov For example, a derivative of anthracene with cyclohexylphenyl substituents exhibited a high sublimation temperature and maintained its charge carrier mobility at elevated temperatures. frontiersin.orgnih.gov This suggests that this compound could be a valuable component in the design of organic field-effect transistors (OFETs) and other organic electronic devices that require robust performance under thermal stress. The bulky groups can also influence the molecular packing in the solid state, which is a critical factor for charge transport. frontiersin.org
Furthermore, highly substituted aromatic compounds can be used as building blocks for porous organic polymers or nanoparticles with high surface areas. rsc.org These materials have applications in gas storage, separation, and as supports for catalysts. The rigid and contorted structure of this compound could be exploited to create materials with tailored porosity and selective adsorption properties for aromatic compounds. rsc.org The hydrophobic nature of the molecule also makes it a candidate for applications in the removal of organic pollutants from water. nih.gov
Potential applications in advanced nanomaterials are summarized in the table below.
| Application Area | Relevant Properties of this compound |
| Organic Electronics | High thermal stability, potential for ordered molecular packing, tunable electronic properties. |
| Porous Nanomaterials | Rigid and non-planar structure leading to permanent porosity, high hydrophobicity for selective adsorption. |
| Catalyst Supports | High surface area in polymeric form, thermal and chemical stability. |
Future Research Directions and Emerging Applications of 2 Cyclohexyl 1,4 Diphenylnaphthalene
Development of Novel and Sustainable Synthetic Pathways
Future research will likely focus on developing more efficient, environmentally benign, and scalable synthetic routes to 2-Cyclohexyl-1,4-diphenylnaphthalene and its derivatives. Traditional methods for creating polysubstituted naphthalenes can be complex and may not offer ideal regioselectivity. nih.gov Modern synthetic strategies offer promising alternatives.
Key areas for exploration include:
Metal-Catalyzed Cycloaddition Reactions: Rhodium-catalyzed [2+2+2] cycloadditions between a diaryl-substituted 1,6-diyne and an alkyne bearing a cyclohexyl group could provide a direct and atom-economical route to the core structure. acs.org Controlling the chemoselectivity in these reactions is crucial, and recent studies have shown that the choice of ligand and solvent additives can suppress undesired side reactions. acs.org
Diels-Alder Cycloaddition Strategies: A convergent approach using a Diels-Alder reaction between a substituted benzyne (B1209423) and a tetraphenylcyclopentadienone (B147504) derivative could be a powerful tool. researchgate.net This strategy, often combined with an extrusion of a small molecule like carbon monoxide, allows for the construction of highly substituted aromatic systems. researchgate.net
Skeletal Editing and Transmutation: An innovative approach involves the "skeletal editing" of more readily available nitrogen-containing heterocycles, such as isoquinolines. nih.gov A recently developed method for nitrogen-to-carbon transmutation could potentially be adapted to convert a pre-functionalized isoquinoline (B145761) into the desired polysubstituted naphthalene (B1677914) core, offering a novel disconnection approach. nih.gov This method has the advantage of leveraging established C-H functionalization chemistry of isoquinolines to install the desired substituents before the core transformation. nih.gov
These modern synthetic methods could lead to higher yields, reduced waste, and milder reaction conditions compared to traditional multi-step syntheses.
Integration of Advanced Characterization Techniques for Dynamic Studies
The conformational flexibility of the cyclohexyl group and its interaction with the phenyl and naphthalene rings are critical to understanding the molecule's properties. Future studies should employ advanced spectroscopic techniques to probe these dynamics in both solution and the solid state.
Ultrafast Spectroscopy: Techniques such as transient absorption and time-resolved fluorescence spectroscopy can untangle the ultrafast deactivation pathways of excited states. rsc.org By studying how the substitution pattern influences excited-state lifetimes, researchers can gain insight into the photophysical behavior, which is essential for designing optoelectronic materials. rsc.org
Advanced NMR Spectroscopy: Two-dimensional NMR techniques and variable-temperature studies can elucidate the conformational preferences of the cyclohexyl ring and determine the rotational barriers of the phenyl groups. This information is crucial for understanding how molecular shape and dynamics influence crystal packing and solid-state properties.
Single-Molecule Spectroscopy: At the ultimate level of detail, single-molecule fluorescence spectroscopy can reveal heterogeneities in the local environment and conformational distributions that are averaged out in bulk measurements. This could be particularly insightful for understanding the behavior of this compound in thin films or as a dopant in a host matrix.
Exploration of New Functionalities in Optoelectronic and Sensing Applications
The inherent photophysical properties of the substituted naphthalene core suggest significant potential in optoelectronics and chemical sensing. The bulky substituents are likely to inhibit strong intermolecular π-π stacking, which could lead to high fluorescence quantum yields in the solid state, a desirable property for Organic Light-Emitting Diodes (OLEDs).
Organic Light-Emitting Diodes (OLEDs): Tetraphenylnaphthalene derivatives have been investigated for use in OLEDs, where they can function as emitting dopants or host materials. google.com The introduction of the cyclohexyl group could enhance morphological stability and solubility while maintaining favorable electronic properties. Future work should involve fabricating and testing OLED devices using this compound to evaluate its electroluminescence efficiency, color purity, and operational lifetime.
Fluorescent Probes and Sensors: Naphthalene derivatives are widely used as environment-sensitive fluorescent probes. researchgate.net The specific steric and electronic environment created by the cyclohexyl and phenyl groups could create a binding pocket suitable for the selective detection of specific analytes. Research should focus on screening the compound's fluorescence response to various ions, small molecules, and biomacromolecules to identify potential sensing applications.
Design and Synthesis of Derivatives with Tunable Electronic and Photophysical Properties
A key future direction is the rational design and synthesis of derivatives of this compound to fine-tune its properties for specific applications. Introducing electron-donating or electron-withdrawing groups onto the phenyl rings or the naphthalene core can systematically alter the molecule's frontier molecular orbital (HOMO-LUMO) energies. iau.irresearchgate.net
This tuning can predictably affect the absorption and emission wavelengths, redox potentials, and charge transport characteristics. rsc.org For example, adding electron-donating groups like methoxy (B1213986) or dimethylamino is expected to red-shift the fluorescence, while electron-withdrawing groups like cyano or nitro would likely blue-shift it and increase the electron affinity.
| Substituent (on Phenyl Rings) | Expected Effect on HOMO Level | Expected Effect on LUMO Level | Predicted Change in Emission Wavelength | Potential Application |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | Increase (destabilize) | Slight Increase | Red-shift (towards green/yellow) | Red-shifted OLED emitters |
| -N(CH₃)₂ (Dimethylamino) | Significant Increase | Increase | Significant Red-shift (towards orange/red) | Charge-transfer state emitters |
| -CF₃ (Trifluoromethyl) | Decrease (stabilize) | Significant Decrease | Blue-shift | Electron transport materials |
| -CN (Cyano) | Significant Decrease | Significant Decrease | Blue-shift | Electron transport materials, sensors |
Further Elucidation of Structure-Function Relationships in Solid-State Materials
Understanding the link between molecular structure, crystal packing, and solid-state properties is paramount for materials design. The non-planar structure of this compound is likely to lead to amorphous or loosely packed crystalline states, which can be advantageous for preventing emission quenching.
Future research should involve:
X-ray Crystallography: Obtaining single-crystal X-ray structures of the parent compound and its derivatives is crucial to directly observe the intermolecular interactions and packing motifs. This provides direct evidence of how substituent changes impact the solid-state arrangement.
Solid-State Photophysical Measurements: Correlating the crystal structures with solid-state absorption, emission spectra, and quantum yield measurements will establish clear structure-property relationships. This will enable researchers to predict which structural modifications will lead to desired material properties, such as high solid-state emission efficiency.
Thin Film Morphology Studies: Using techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to study the morphology of thin films is essential for applications in devices like OLEDs, as film quality directly impacts performance.
Theoretical Predictions Guiding Experimental Design and Discovery
Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts, saving significant time and resources. acs.org The application of theoretical methods will be indispensable in exploring the potential of this compound.
Density Functional Theory (DFT): DFT and its time-dependent extension (TD-DFT) can be used to calculate the ground and excited-state electronic structures. iau.irresearchgate.net This allows for the prediction of HOMO-LUMO energy levels, absorption and emission spectra, and charge distribution, which are critical parameters for optoelectronic applications. researchgate.netacs.org
Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the behavior of the molecule in a complex environment, such as a polymer matrix or a biological system, QM/MM methods can provide a balance between accuracy and computational cost by treating the core molecule with high-level quantum mechanics and the surrounding environment with classical molecular mechanics.
| Theoretical Method | Predicted Property | Relevance to Research |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energies, molecular geometry, charge distribution | Predicting electronic properties and reactivity for materials design |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and fluorescence spectra, excited state properties | Guiding the design of derivatives with specific colors and efficiencies |
| Molecular Dynamics (MD) | Conformational analysis, molecular motion, solvation effects | Understanding structural flexibility and its impact on material morphology |
| Møller-Plessett Perturbation Theory (MP2) | Accurate conformational energies and intermolecular interactions | Refining understanding of structure and stability ccsenet.org |
By integrating these theoretical approaches with experimental synthesis and characterization, researchers can accelerate the discovery and development of new functional materials based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
